molecular formula C3H6O B106826 Cyclopropanol CAS No. 16545-68-9

Cyclopropanol

Cat. No.: B106826
CAS No.: 16545-68-9
M. Wt: 58.08 g/mol
InChI Key: YOXHCYXIAVIFCZ-UHFFFAOYSA-N
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Description

Cyclopropanol is a fascinating and valuable organic compound, recognized by its chemical formula, C₃H₆O. As a derivative of cyclopropane, it features a three-carbon ring with one hydroxyl (OH) group, placing it in the category of cycloalkanols . The unique cyclic structure of this compound imparts distinctive characteristics that set it apart from other alcohols.

Mechanism of Action

Target of Action

Cyclopropanol, an organic compound with the chemical formula C3H6O, contains a cyclopropyl group with a hydroxyl group attached to it . The primary targets of this compound are the biochemical pathways where it acts as a synthetic building block . It is used in the synthesis of various organic compounds .

Mode of Action

This compound interacts with its targets through its unique structural and chemical properties. The presence of the hydroxyl group results in this compound exhibiting characteristics typical of alcohols, including its ability to form hydrogen bonds . The cyclopropane ring is known for its high reactivity due to angle strain. The ring strain can cause the compound to readily undergo addition and substitution reactions .

Biochemical Pathways

This compound is involved in various biochemical pathways. The ring-opening of cyclopropanols is one of the most active areas of research and it has been well documented in recent years owing to subsequent coupling with various partners . This provides the facile syntheses of a large number of multifunctional compounds that may otherwise be difficult to access .

Pharmacokinetics

It is known that the compound exhibits properties like a lower boiling point and a higher melting point compared to its linear counterparts due to its cyclic nature and unique steric strain .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a synthetic building block. It enables the creation of more complex structures in organic synthesis . The ring-opening of cyclopropanols has been well documented in recent years owing to subsequent coupling with various partners, thus providing the facile syntheses of a large number of multifunctional compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a uracil-copper catalytic system was developed to promote ring-opening allylation of cyclopropanols with allylic alcohols under water-tolerant conditions . This suggests that the reaction environment can significantly impact the action of this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The high reactivity of the cyclopropane ring, due to angle strain, allows it to readily participate in addition and substitution reactions .

Common Reagents and Conditions:

Major Products:

    Oxidation: Cyclopropanone

    Reduction: Cyclopropane

    Substitution: Cyclopropyl derivatives

Scientific Research Applications

Cyclopropanol holds intriguing potential for various applications, mainly in the realm of organic synthesis. It serves as a versatile synthetic building block, enabling the creation of more complex structures . Some notable applications include:

Comparison with Similar Compounds

Cyclopropanol is unique due to its three-membered ring structure, which imparts distinctive chemical properties. Similar compounds include:

Properties

IUPAC Name

cyclopropanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXHCYXIAVIFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167949
Record name Cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16545-68-9
Record name Cyclopropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16545-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopropanol
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Record name CYCLOPROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7N9F9R3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Adding 1,4-pentanediol carbonate and cyclopropanol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 3, uniformly mixing and performing an ester exchange reaction, distilling the reaction product to obtain dicyclopropanol carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to cyclopropanol is 1:15, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and cyclopropanol is 2:100; the ester exchange reaction is performed at a temperature of 140° C. and under an absolute pressure of 0.5 MPa for 120 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 99%, and yield of the dicyclopropanol carbonate is 93%.
Name
1,4-pentanediol carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
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Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanol
Reactant of Route 2
Cyclopropanol
Reactant of Route 3
Cyclopropanol
Reactant of Route 4
Cyclopropanol
Reactant of Route 5
Cyclopropanol
Reactant of Route 6
Cyclopropanol

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